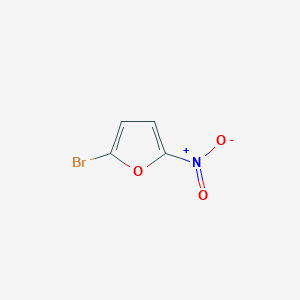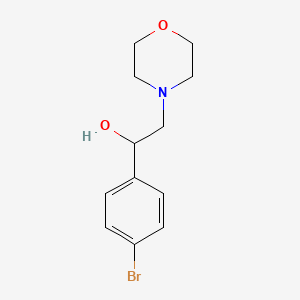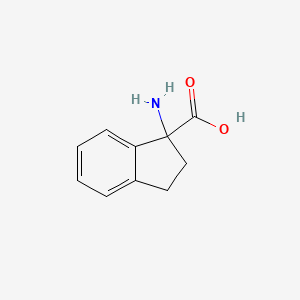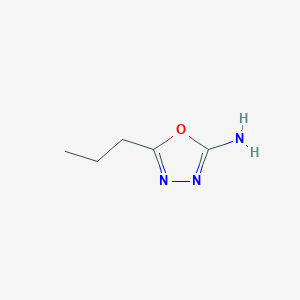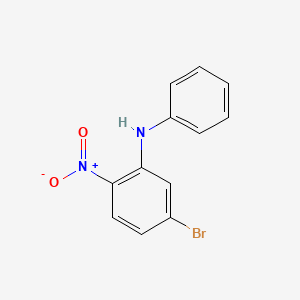
5-溴-2-硝基-N-苯基苯胺
描述
5-Bromo-2-nitro-N-phenylaniline is an organic compound with the molecular formula C12H9BrN2O2 . It has an average mass of 293.116 Da and a mono-isotopic mass of 291.984741 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitro-N-phenylaniline consists of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Bromo-2-nitro-N-phenylaniline has a density of 1.6±0.1 g/cm3, a boiling point of 382.6±32.0 °C at 760 mmHg, and a flash point of 185.2±25.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .科学研究应用
Medicinal Chemistry
5-Bromo-2-nitro-n-phenylaniline: has been identified as a compound with potential medicinal applications due to its pharmacokinetic properties . It exhibits high gastrointestinal absorption and blood-brain barrier permeability, which are crucial for developing central nervous system drugs. Its inhibitory action on various cytochrome P450 enzymes suggests a role in drug-drug interaction studies and the development of pharmaceuticals with fewer side effects.
Material Science
In material science, 5-Bromo-2-nitro-n-phenylaniline could be used in the synthesis of novel organic compounds with specific electronic properties. Its molecular structure, containing both electron-withdrawing nitro groups and electron-donating amine groups, makes it a candidate for creating advanced materials for electronic devices .
Environmental Studies
The compound’s physicochemical properties, such as solubility and lipophilicity, make it a subject of interest in environmental studies. Researchers can explore its environmental fate, bioaccumulation, and potential as a marker for pollution tracking.
Analytical Chemistry
5-Bromo-2-nitro-n-phenylaniline: can be utilized in analytical chemistry as a standard or reagent in chromatographic analysis and spectrometry. Its unique spectral properties allow for the development of sensitive detection methods for various analytes .
Pharmaceutical Research
This compound is a valuable scaffold in pharmaceutical research. Its core structure is amenable to modifications, leading to the creation of a wide array of derivatives with potential therapeutic effects. It serves as a starting point for the synthesis of drugs targeting diverse biological pathways .
Industrial Applications
In the industrial sector, 5-Bromo-2-nitro-n-phenylaniline may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its bromine and nitro functional groups are reactive sites that can undergo further chemical transformations, making it a versatile intermediate .
Organic Synthesis
The compound’s reactivity profile is of particular interest in organic synthesis. It can participate in various organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution, to yield complex molecules with high precision .
Drug Discovery
Lastly, in drug discovery, 5-Bromo-2-nitro-n-phenylaniline ’s ability to inhibit multiple cytochrome P450 enzymes positions it as a potential lead compound. Its structure-activity relationship (SAR) can be studied to design drugs with optimized pharmacological profiles .
属性
IUPAC Name |
5-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRBUVRDFHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285906 | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitro-n-phenylaniline | |
CAS RN |
6311-47-3 | |
| Record name | 6311-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
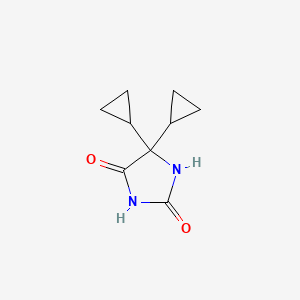
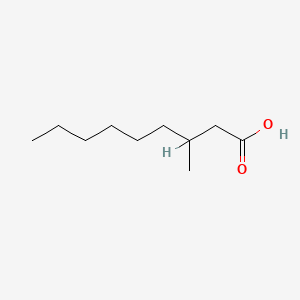
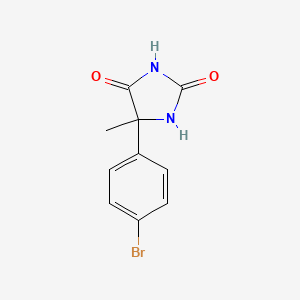
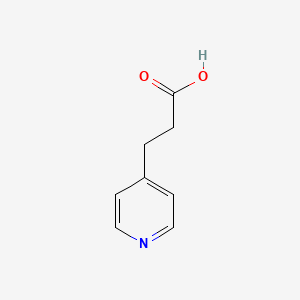
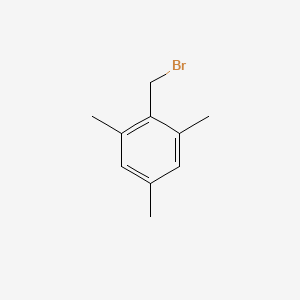
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)
